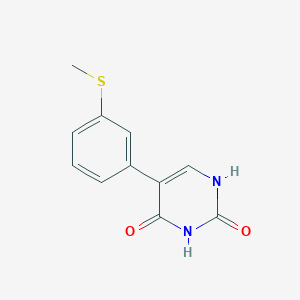
5-(3-methylsulfanylphenyl)-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3-methylsulfanylphenyl)-1H-pyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The “3-methylsulfanylphenyl” group attached at the 5-position indicates the presence of a phenyl ring with a methylsulfanyl (–SCH3) substituent at the 3-position.
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine core, with the 3-methylsulfanylphenyl group attached at the 5-position. The presence of the dione (two carbonyl groups) at the 2,4-positions of the pyrimidine ring would also be a key feature .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would be influenced by the electron-withdrawing dione groups and the electron-donating methylsulfanyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyrimidine derivatives have been studied for their potential as corrosion inhibitors. For instance, 1H-pyrrole-2,5-dione derivatives have shown effectiveness in preventing the corrosion of carbon steel in acidic solutions. These inhibitors operate through chemisorption on the metal surface, highlighting the broader potential of pyrimidine-based compounds in corrosion protection applications (Zarrouk et al., 2015).
Medicinal Chemistry
In the realm of medicinal chemistry, pyrimidine derivatives are explored for their therapeutic potentials, such as antihyperglycemic agents. Specifically, thiazolidinedione and sulfanylthiazolidinedione derivatives have been synthesized and evaluated, demonstrating efficacy in lowering glucose and insulin levels in diabetic mouse models. This research signifies the versatility of pyrimidine scaffolds in drug discovery (Wrobel et al., 1998).
Supramolecular Chemistry
Pyrimidine derivatives also find applications in supramolecular chemistry, where they contribute to the development of hydrogen-bonded supramolecular assemblies. These compounds can form complex structures with crown ethers, offering insights into the design of novel materials with potential applications in sensing, catalysis, and separation technologies (Fonari et al., 2004).
Antimicrobial Activity
The exploration of novel antimicrobial agents has also benefitted from the study of pyrimidine derivatives. Spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives, for example, have been synthesized and evaluated for their antimicrobial properties, showing varying degrees of activity against different microbial strains. This highlights the potential of pyrimidine derivatives in contributing to the development of new antimicrobial drugs (Faty et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3-methylsulfanylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-16-8-4-2-3-7(5-8)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJOSTLBSOYMQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CNC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methylsulfanylphenyl)-1H-pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(ethylsulfonyl)amino]benzoate](/img/structure/B360570.png)
![N-[4-(benzyloxy)phenyl]-2,4-difluorobenzamide](/img/structure/B360587.png)
![Dimethyl 2-[(2,4-difluorobenzoyl)amino]terephthalate](/img/structure/B360589.png)
![2-[1,1'-biphenyl]-4-yl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B360590.png)

![Ethyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxylate](/img/structure/B360624.png)
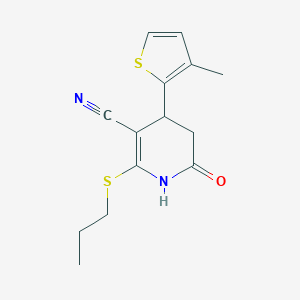
![2-Methyl-5,7-bis(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B360643.png)
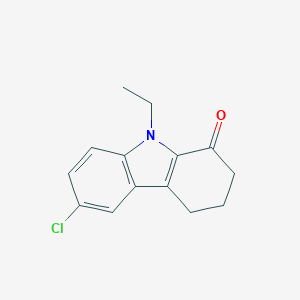
![N'-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]pyridine-4-carbohydrazide](/img/structure/B360662.png)

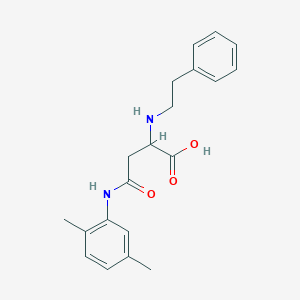
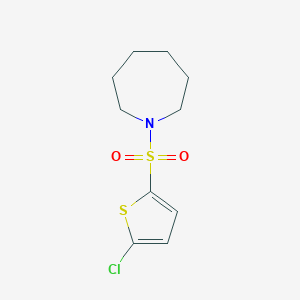
![1-Morpholin-4-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone](/img/structure/B360698.png)